molecular formula C15H20N2O4 B7579804 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid

2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid

Cat. No. B7579804
M. Wt: 292.33 g/mol
InChI Key: QAPBWGDETRCVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid, also known as DMBAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMBAA is a derivative of the amino acid glycine and is synthesized through a multi-step process.

Scientific Research Applications

2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism of Action

The mechanism of action of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, which makes it a safe compound to work with in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of this compound, which could lead to the development of more targeted therapies. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques. Overall, this compound is a promising compound that has the potential to be used in a variety of therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid involves several steps, starting with the reaction of 3-dimethylaminobenzoyl chloride with morpholine in the presence of a base. This reaction yields 4-[3-(dimethylamino)benzoyl]morpholine, which is then reacted with chloroacetic acid to form this compound. The final product is purified through recrystallization and characterized using various analytical techniques.

properties

IUPAC Name

2-[4-[3-(dimethylamino)benzoyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16(2)12-5-3-4-11(8-12)15(20)17-6-7-21-13(10-17)9-14(18)19/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBWGDETRCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.